molecular formula C19H16N2O2S B2806367 (Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide CAS No. 402946-29-6

(Z)-N-(3-(4-acetylphenyl)-4-methylthiazol-2(3H)-ylidene)benzamide

Cat. No. B2806367
CAS RN: 402946-29-6
M. Wt: 336.41
InChI Key: AMWAIBALPQODCB-VXPUYCOJSA-N
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Description

The compound is a derivative of benzamide . Benzamides are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamides can generally be synthesized through the reaction of benzoic acid with ammonia or amines .


Molecular Structure Analysis

The molecular structure of benzamides typically consists of a benzene ring attached to a carbonyl group (C=O), which is in turn attached to an amide group (NH2) .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

Benzamides generally have a high melting point and are usually solid at room temperature. They are soluble in many organic solvents but have limited solubility in water .

Scientific Research Applications

1. Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, including compounds with methyl functionality and S⋯O interaction, revealed their application as supramolecular gelators. These gelators showed potential in forming stable gels with ethanol/water and methanol/water mixtures, highlighting their relevance in material science and drug delivery systems due to their ability to form specific molecular assemblies driven by non-covalent interactions (Yadav & Ballabh, 2020).

2. Anticancer and Antimicrobial Agents

Research into N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives underlines their significant anticancer activity. A study demonstrated that these compounds, synthesized via a microwave-assisted process, showed promising in vitro anticancer properties against several human cancer cell lines, indicating potential therapeutic applications (Tiwari et al., 2017).

3. Antifungal Activity

A series of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides were synthesized and evaluated for their antifungal activity. These compounds exhibited a range of activities, suggesting their utility in developing new antifungal agents (Saeed et al., 2008).

4. Sensing Applications

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives highlighted their potential in colorimetric sensing of fluoride anions. These compounds demonstrated a significant color transition in the presence of fluoride ions, indicating their application in environmental monitoring and analytical chemistry (Younes et al., 2020).

5. Antioxidant and Antitumor Activities

Some thiazole compounds, related in structural features to the compound of interest, have been studied for their antioxidant and antitumor activities. These studies suggest that modifications on the thiazole core can lead to compounds with significant biological activities, potentially useful in pharmaceutical development (Amer et al., 2011).

Mechanism of Action

The mechanism of action of benzamides depends on their specific structure and the context in which they are used. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

N-[3-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-13-12-24-19(20-18(23)16-6-4-3-5-7-16)21(13)17-10-8-15(9-11-17)14(2)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWAIBALPQODCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC(=O)C2=CC=CC=C2)N1C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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